Walsuronoid B

Vue d'ensemble

Description

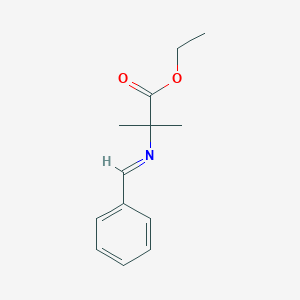

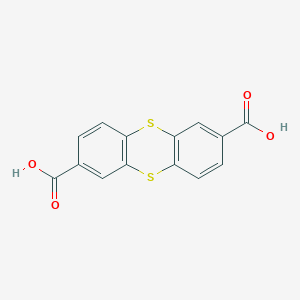

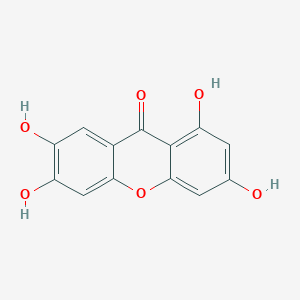

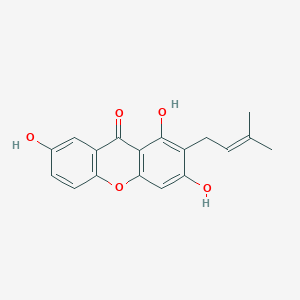

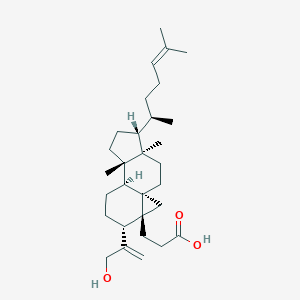

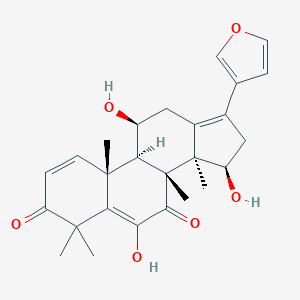

Walsuronoid B, along with its counterparts Walsuronoid A and Walsuronoid C, is a limonoid isolated from Walsura robusta , a plant belonging to the Meliaceae family. These compounds are notable for their unique chemical structures and potential biological activities. Walsuronoid B, in particular, has been identified to possess a rare 18(13→14)-abeo-limonoid skeleton. This compound has been studied for its weak antimalarial activity and implications in cancer research, especially in liver cancer where it has been found to induce cell death through various mechanisms (S. Yin et al., 2007).

Synthesis Analysis

The synthesis of Walsuronoid B is primarily achieved through isolation from natural sources, particularly from Walsura robusta . The compound's structure was elucidated using spectroscopic analysis and chemical correlation, with the aid of single-crystal X-ray diffraction for confirmation. This suggests a complex natural synthesis pathway, which has been mimicked chemically to understand the biosynthetic origins of Walsuronoid B and its relatives (S. Yin et al., 2007).

Molecular Structure Analysis

Walsuronoid B's molecular structure is characterized by a rare 18(13→14)-abeo-limonoid skeleton, making it a subject of interest due to its unique configuration and potential biological activity. The detailed molecular structure has been elucidated through comprehensive spectroscopic techniques and confirmed by single-crystal X-ray diffraction (S. Yin et al., 2007).

Chemical Reactions and Properties

Walsuronoid B is part of ongoing research into its chemical behavior and interactions. It has been noted for inducing mitochondrial and lysosomal dysfunction leading to cell death in liver cancer cells, highlighting its potential as an anti-cancer agent. The compound operates through the ROS/p53 signaling pathways, indicating a complex interaction with cellular mechanisms (Ya-di Geng et al., 2017).

Physical Properties Analysis

The specific physical properties of Walsuronoid B, such as solubility, melting point, and molecular weight, are not detailed in the available literature. However, its isolation and structural elucidation suggest it is amenable to analysis using standard organic chemistry techniques, which typically require the compound to be crystalline or at least soluble in common organic solvents.

Chemical Properties Analysis

Walsuronoid B's chemical properties have been explored in the context of its biological activity. Its ability to generate reactive oxygen species (ROS) and interact with the p53 signaling pathway suggests that it has specific chemical properties that enable these biological effects. The detailed mechanism of action includes G2/M phase arrest and the induction of mitochondrial and lysosomal apoptosis, which are mediated through its chemical structure and reactivity (Ya-di Geng et al., 2017).

Applications De Recherche Scientifique

Origin and Basic Research : Walsuronoid B is a triterpenoid isolated from Walsura piscidia, primarily used in research on tetranortriterpenoid compounds (Purushothaman et al., 1985).

Cancer Research :

- Walsuronoid B has shown effectiveness in inhibiting cell proliferation in liver cancer cells. It induces G2/M phase arrest and apoptosis through the ROS/p53 signaling pathway (Geng et al., 2017).

- It also enhances the sensitivity of resistant cancer cells to doxorubicin, a chemotherapy drug, at non-toxic concentrations (Zhang et al., 2017).

- Additionally, Walsuronoid B has been identified as a limonoid with significant anticancer activities, presenting potential for the development of anticancer natural products (Bailly, 2021).

Antioxidant and Antibacterial Activities : Extracts from Walsura robusta, which contain Walsuronoid B, have shown strong antioxidant, antibacterial, and antigiardial activities (Voravuthikunchai et al., 2010).

Anti-inflammatory Activity : Compounds like Walsuronoid B in Walsura robusta have demonstrated significant anti-inflammatory activity, inhibiting the expression of inflammatory markers like iNOS and IL-1α (An et al., 2017).

Biosurfactant Applications : Walsuronoid B, as a biosurfactant, has diverse functional potential and structural diversity, making it useful in industries like medicine, pharmaceuticals, agriculture, and wastewater treatment (Ozdal et al., 2022).

Miscellaneous Studies : Other studies have shown Walsuronoid B and similar compounds to possess properties like cytotoxicity against human tumor cell lines, potential antimalarial activity, and the ability to inhibit α-glucosidase, suggesting a wide range of possible applications in medicinal and biological research (Ji et al., 2014; Ji et al., 2016; Mini & Gajendran, 2015; Yin et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(8R,9R,10R,11S,14R,15R)-17-(furan-3-yl)-6,11,15-trihydroxy-4,4,8,10,14-pentamethyl-11,12,15,16-tetrahydro-9H-cyclopenta[a]phenanthrene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-23(2)17(28)6-8-24(3)20-16(27)11-15-14(13-7-9-32-12-13)10-18(29)25(15,4)26(20,5)22(31)19(30)21(23)24/h6-9,12,16,18,20,27,29-30H,10-11H2,1-5H3/t16-,18+,20+,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFWAJSCCSMNPP-FTGJQZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4=C(CC(C43C)O)C5=COC=C5)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC(=O)C(C1=C(C(=O)[C@@]3([C@@H]2[C@H](CC4=C(C[C@H]([C@]43C)O)C5=COC=C5)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Walsuronoid B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.